

Spectroscopic Profile of 4-Methyl-3-hepten-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-3-hepten-2-one

Cat. No.: B14700430

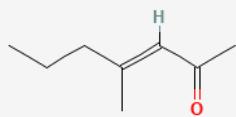
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **4-Methyl-3-hepten-2-one** (IUPAC name: (E)-4-methylhept-3-en-2-one; CAS No: 22319-25-1).^[1] Due to the limited availability of public experimental spectra, this document presents a combination of data reported in public databases and predicted values based on the molecular structure. The guide is intended to assist researchers in the identification and characterization of this compound.

Compound Information

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	[1] [2]
Molecular Weight	126.20 g/mol	[1]
Structure	(E)-4-methylhept-3-en-2-one	[1]



Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Methyl-3-hepten-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **4-Methyl-3-hepten-2-one** is not readily available in public databases. The following are predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH_3)	2.1 - 2.3	s	-
H-3	6.0 - 6.2	s	-
H-5 (CH_2)	2.0 - 2.2	q	~7.5
H-6 (CH_2)	1.4 - 1.6	sextet	~7.5
H-7 (CH_3)	0.9 - 1.0	t	~7.5
4- CH_3	1.8 - 2.0	s	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
C-1 (CH_3)	25 - 30
C-2 (C=O)	195 - 205
C-3	120 - 125
C-4	155 - 165
C-5 (CH_2)	30 - 35
C-6 (CH_2)	20 - 25
C-7 (CH_3)	10 - 15
4- CH_3	15 - 20

Mass Spectrometry (MS)

Mass spectrometry data for **4-Methyl-3-hepten-2-one** is available through GC-MS analysis.[\[1\]](#)

Table 3: Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
126	[M] ⁺	Molecular Ion
111	High	[M-CH ₃] ⁺
97	Moderate	[M-C ₂ H ₅] ⁺
83	Moderate	[M-C ₃ H ₇] ⁺
69	High	[C ₅ H ₉] ⁺
55	Moderate	[C ₄ H ₇] ⁺
43	Base Peak	[CH ₃ CO] ⁺

Infrared (IR) Spectroscopy

Vapor phase IR spectroscopy data for **4-Methyl-3-hepten-2-one** is available.[\[1\]](#)

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~2870	Strong	C-H stretch (alkane)
~1670	Strong	C=O stretch (α,β -unsaturated ketone)
~1620	Medium	C=C stretch
~1450	Medium	C-H bend (alkane)
~1360	Medium	C-H bend (alkane)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Methyl-3-hepten-2-one** would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. The ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ^1H and 100 MHz for ^{13}C . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **4-Methyl-3-hepten-2-one** in a volatile organic solvent (e.g., dichloromethane or hexane) would be injected into a gas chromatograph equipped with a mass spectrometer detector. The GC would be fitted with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of, for example, m/z 40-300.

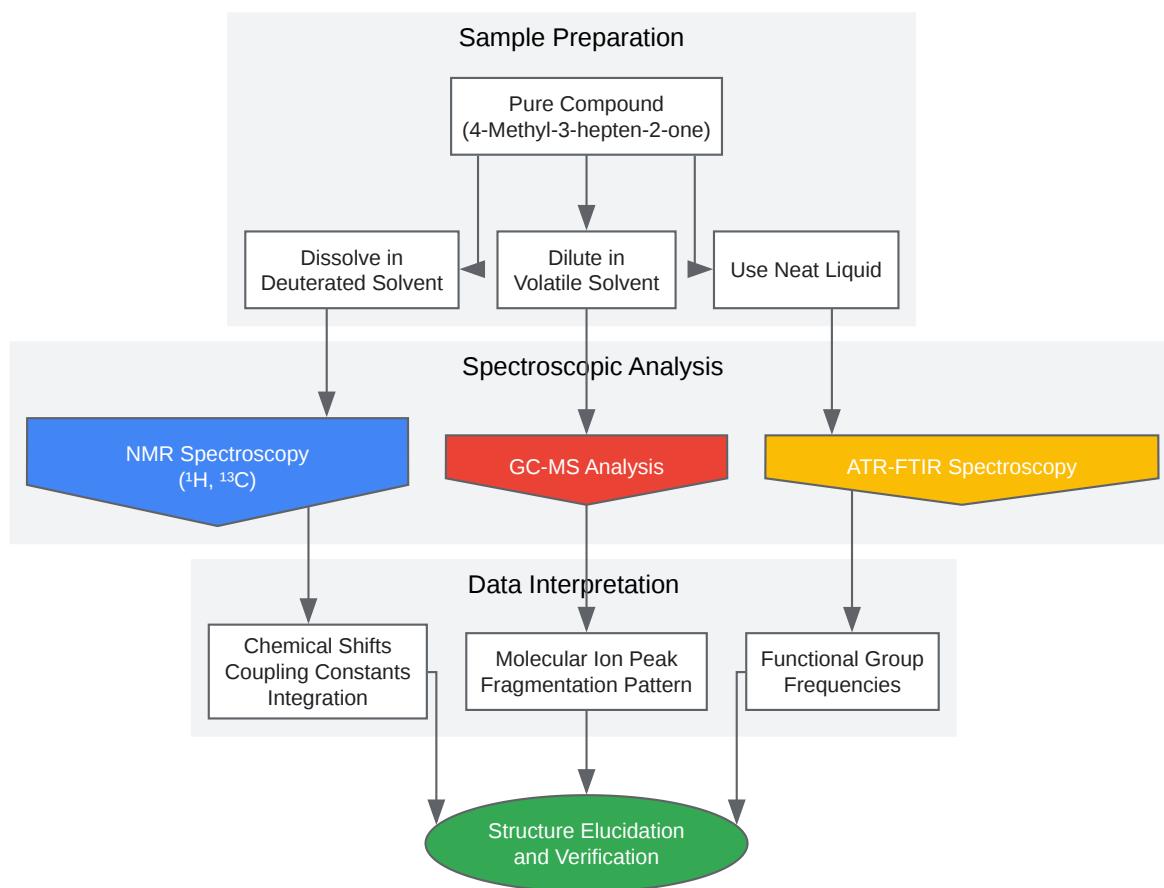
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat liquid **4-Methyl-3-hepten-2-one** would be placed directly onto the crystal of an ATR-FTIR spectrometer. The spectrum would be recorded over a range of, for example, 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal would be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **4-Methyl-3-hepten-2-one**.

General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.

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References

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